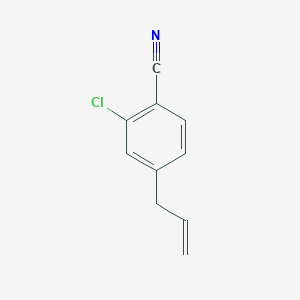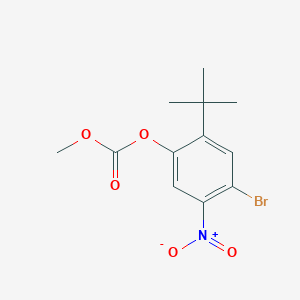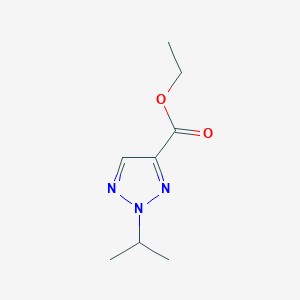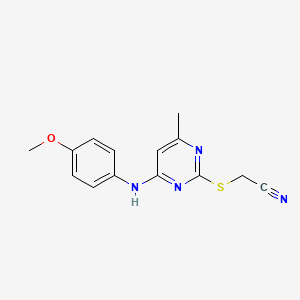
2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrimidinyl group, and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyaniline with a suitable reagent to form the methoxyphenyl intermediate.
Pyrimidinyl Group Introduction: The methoxyphenyl intermediate is then reacted with a pyrimidine derivative under specific conditions to introduce the pyrimidinyl group.
Thioether Linkage Formation: Finally, the compound is subjected to a thiolation reaction to form the thioether linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions
2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
科学的研究の応用
2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
4-Methoxyphenylacetonitrile: A simpler compound with a similar methoxyphenyl group but lacking the pyrimidinyl and thioether functionalities.
4-Methoxybenzyl cyanide: Another related compound with a methoxyphenyl group and a cyanide functionality.
Uniqueness
2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
56605-22-2 |
|---|---|
分子式 |
C14H14N4OS |
分子量 |
286.35 g/mol |
IUPAC名 |
2-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C14H14N4OS/c1-10-9-13(18-14(16-10)20-8-7-15)17-11-3-5-12(19-2)6-4-11/h3-6,9H,8H2,1-2H3,(H,16,17,18) |
InChIキー |
ZIVTUJKMPQQFJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SCC#N)NC2=CC=C(C=C2)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
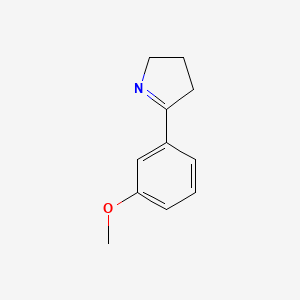
![4-Bromo-2-(5-methyl-2H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B8666974.png)
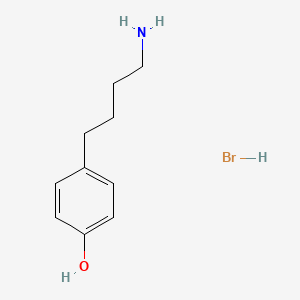
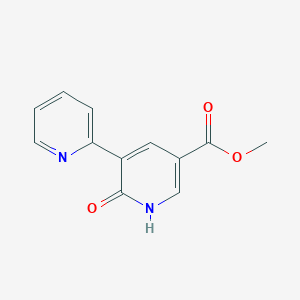
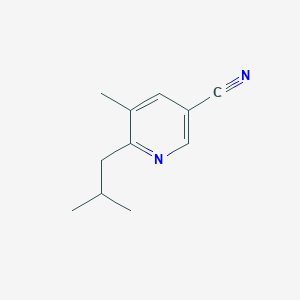
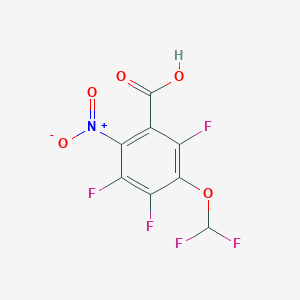

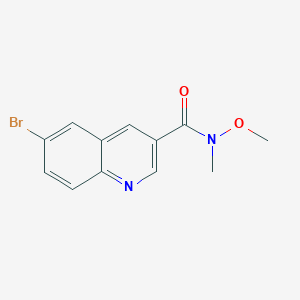

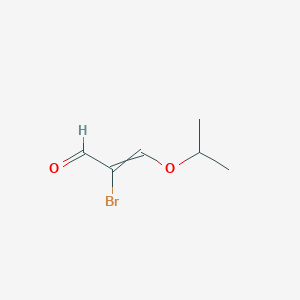
![Methyl 3-amino-5-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B8667055.png)
